molecular formula C10H8F4OS B14056028 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056028
M. Wt: 252.23 g/mol
InChI Key: HXTBAUOGVZJRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic routes often include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols.

ReagentConditionsProductYieldReference
NaBH₄Ethanol, 0°C1-(3-Fluoro-4-(SCF₃)phenyl)propan-2-ol85%
LiAlH₄THF, reflux1-(3-Fluoro-4-(SCF₃)phenyl)propan-2-ol92%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol. Steric hindrance from the SCF₃ group marginally slows kinetics compared to non-fluorinated analogs.

Oxidation Reactions

The SCF₃ group undergoes sulfur-centered oxidation, while the ketone resists typical oxidation.

ReagentConditionsProductYieldReference
m-CPBADCM, 25°C1-(3-Fluoro-4-(OSCF₃)phenyl)propan-2-one78%
H₂O₂, AcOH60°C, 12 h1-(3-Fluoro-4-(O₂SCF₃)phenyl)propan-2-one65%

Key Finding : Oxidation to sulfoxide (OSCF₃) occurs rapidly under mild conditions, while sulfone (O₂SCF₃) formation requires prolonged heating . The electron-withdrawing nature of SCF₃ enhances sulfur’s susceptibility to electrophilic oxidants.

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is governed by the combined effects of -F and -SCF₃ groups.

ElectrophileConditionsPosition SubstitutedProductReference
HNO₃, H₂SO₄0–5°CPara to -F1-(3-Fluoro-4-(SCF₃)-5-NO₂phenyl)propan-2-one
Cl₂, FeCl₃40°COrtho to -SCF₃1-(3-Fluoro-4-(SCF₃)-6-Clphenyl)propan-2-one

Electronic Effects :

  • -F : Strong -I effect, meta-directing.

  • -SCF₃ : Stronger -I effect, meta-directing.
    Competition between substituents directs electrophiles to the para position relative to -F due to reduced steric hindrance.

Nucleophilic Substitution

The -F substituent participates in harsh nucleophilic substitutions.

NucleophileConditionsProductYieldReference
KNH₂NH₃(l), -33°C1-(3-NH₂-4-(SCF₃)phenyl)propan-2-one40%
NaSPhDMF, 120°C1-(3-PhS-4-(SCF₃)phenyl)propan-2-one55%

Limitation : Fluorine’s poor leaving-group ability necessitates strong bases or elevated temperatures.

Cross-Coupling Reactions

The SCF₃ group stabilizes intermediates in palladium-catalyzed couplings.

Reaction TypeCatalystProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃1-(3-Fluoro-4-(SCF₃)-5-Phphenyl)propan-2-one60%

Mechanism : Oxidative addition of aryl halides forms a Pd(II) intermediate, stabilized by SCF₃’s electron-withdrawing effect . Computational studies confirm lower activation barriers for meta-substituted derivatives .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CF₃ radicals.

  • Hydrolytic Stability : Resistant to aqueous acid/base at RT but degrades under reflux.

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Preferred Conditions
Ketone (C=O)HighMild reducing agents
SCF₃ModerateOxidizing agents, 25–60°C
Aromatic -FLowStrong bases, high temps

This compound’s multifunctional architecture enables applications in pharmaceutical intermediates and materials science. Further studies should explore its utility in asymmetric catalysis and bioactive molecule synthesis.

Scientific Research Applications

It appears that the focus of your query is on "1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one". However, the search results provided mainly discuss "1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one." These are different chemicals, so the following information will focus on the chemical that the search results yielded, "1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one".

1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a unique molecular structure, including a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring. It has a molecular weight of approximately 286.67 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals because the presence of multiple electronegative substituents can influence its chemical reactivity and biological activity.

Potential Applications

  • Pharmaceuticals and Agrochemicals : Due to its chemical reactivity and biological activity, this compound may be used in these fields.
  • Antimicrobial and Anticancer Research : Studies indicate it exhibits potential biological activities and has been studied for its antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets within cells. The presence of fluorine and sulfur atoms in its structure enhances its reactivity, potentially leading to significant effects on various biochemical pathways.
  • Medicinal Chemistry : Its chemical structure allows it to bind effectively to specific enzymes and proteins, which may lead to inhibition or activation of biochemical pathways, which is crucial for its potential use in medicinal chemistry.

Variations of the Compound

  • 1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one : Contains a methylthio group instead of trifluoromethylthio.
  • 1-Chloro-3-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one : Has a different positioning of the fluorine substituent.
  • 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one : Has a variation in the position of the fluorine on the phenyl ring.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The fluoro and trifluoromethylthio groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial applications.

Biological Activity

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique molecular structure, which includes a trifluoromethylthio group and a fluorinated phenyl ring. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C10H8F4OS
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 1806613-74-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. The trifluoromethylthio group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. It appears to induce apoptosis through mechanisms involving the disruption of mitochondrial function and modulation of apoptotic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and proteins involved in critical cellular processes. The presence of electronegative substituents, such as fluorine and sulfur, enhances its reactivity, allowing it to effectively bind to these targets.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various fluorinated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 25 µM across different cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 2 µg/mL
AntimicrobialEscherichia coliMIC = 4 µg/mL
AnticancerHuman cancer cell linesIC50 = 10 - 25 µM

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

HXTBAUOGVZJRBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.